molecular formula C47H74N4O10 B13833710 2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Cat. No.: B13833710
M. Wt: 855.1 g/mol
InChI Key: HNSRCWWMQWCNGW-YCUXMAJDSA-N
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Description

The compound “2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple double bonds, hydroxyl groups, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of hydroxyl groups, and the establishment of double bonds. Common synthetic routes may involve:

    Stepwise Synthesis: Building the molecule piece by piece, starting with simpler precursors.

    Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.

    Catalysts: Employing catalysts to facilitate specific reactions, such as hydrogenation or oxidation.

Industrial Production Methods

Industrial production of this compound would likely require:

    Large-Scale Reactors: To handle the multiple steps and ensure high yield.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

    Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Including water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals or as an additive in materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites and preventing substrate interaction.

    Receptor Modulation: Altering receptor activity to influence cellular responses.

Properties

Molecular Formula

C47H74N4O10

Molecular Weight

855.1 g/mol

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)/b10-7+,16-12+,27-13+,28-14+,44-41+

InChI Key

HNSRCWWMQWCNGW-YCUXMAJDSA-N

Isomeric SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C(=C/CC(CC3CCCN3C(=N)N)O)/C)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origin of Product

United States

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